Benzyl-d7 alcohol

Overview

Description

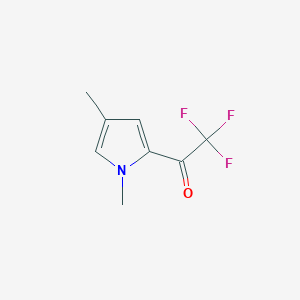

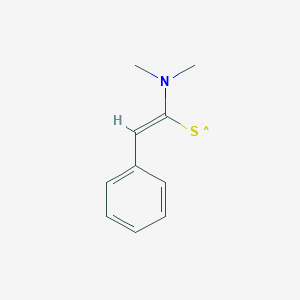

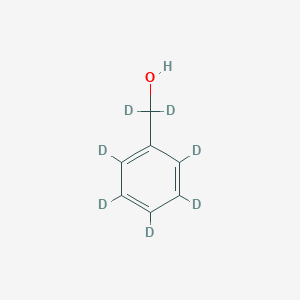

Benzyl-d7 alcohol, also known as Benzenemethanol-d7, is a deuterium-labeled version of Benzyl alcohol . It is an aromatic alcohol and appears as a colorless liquid with a mild pleasant aromatic odor .

Synthesis Analysis

Benzyl alcohol, the non-deuterated form, has been synthesized through the selective hydrogenation of benzaldehyde . This process involves the use of Pd-based catalysts on different support groups such as activated carbon, alumina, and clinoptilolite . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) has been found to enhance the selectivity toward benzyl alcohol in the hydrogenation of benzaldehyde .Molecular Structure Analysis

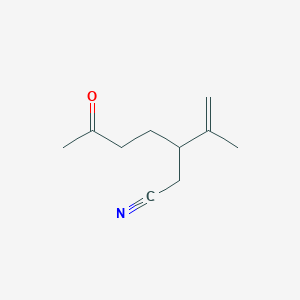

The linear formula for Benzyl-d7 alcohol is C6D5CD2OH . Its molecular weight is 115.18 . The SMILES string representation is [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])O .Chemical Reactions Analysis

Benzyl alcohol, the non-deuterated form, has been used in the production of pharmaceuticals, inks, paints, and lacquers through the selective hydrogenation of benzaldehyde . This reaction has been optimized using Pd-based catalysts on different support groups .Physical And Chemical Properties Analysis

Benzyl-d7 alcohol has a refractive index of 1.537 (lit.), a boiling point of 203-205 °C (lit.), a melting point of -16–13 °C (lit.), and a density of 1.113 g/mL at 25 °C .Scientific Research Applications

C6D5CD2OH C_6D_5CD_2OH C6D5CD2OH

, is a deuterated compound often used in various scientific research applications due to its isotopic labeling. Here’s a comprehensive analysis focusing on unique applications across different fields:Spectroscopy and NMR Studies

Benzyl-d7 alcohol is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a standard for chemical shift referencing and quantification. Its deuterated nature allows for minimal interference with the sample’s proton environment, providing clearer NMR signals .

Pharmaceutical Research

In pharmaceutical research, Benzyl-d7 alcohol serves as an internal standard for pharmacokinetic studies . It helps in tracking the metabolism of benzyl alcohol-based drugs, ensuring accurate dosage and efficacy assessments .

Material Science

Researchers utilize Benzyl-d7 alcohol in material science to study the polymerization processes . It acts as a monomer that can be traced throughout the reaction, aiding in understanding the kinetics and mechanisms of polymer formation .

Environmental Tracing

Environmental scientists employ Benzyl-d7 alcohol as a tracer to monitor the environmental fate of organic compounds . Its stable isotopic label allows for the tracking of benzyl alcohol derivatives in complex environmental samples .

Catalysis Research

In catalysis, Benzyl-d7 alcohol is used to investigate the mechanisms of catalytic reactions , especially oxidation reactions. It provides insights into the reaction pathways and the role of catalysts in the transformation of benzyl alcohol to other chemicals .

Toxicology Studies

Toxicologists use Benzyl-d7 alcohol to study the toxic effects and exposure levels of benzyl alcohol. It serves as a non-reactive analog, enabling the safe study of benzyl alcohol’s impact on biological systems .

Food Industry Applications

In the food industry, it’s used for flavor and fragrance studies , helping in the development of new food additives and flavoring agents. Its deuterated form ensures that it does not react during analytical processes .

Biocatalysis

Benzyl-d7 alcohol is a substrate in biocatalysis research for producing esters and other derivatives. It’s used to explore the efficiency of biocatalysts and optimize biotransformation processes for industrial applications .

Mechanism of Action

Target of Action

Benzyl-d7 alcohol is a deuterated compound of Benzyl Alcohol . The primary target of Benzyl Alcohol is lice, where it inhibits them from closing their respiratory spiracles .

Mode of Action

The mode of action of Benzyl Alcohol, and by extension Benzyl-d7 alcohol, involves the obstruction of the respiratory spiracles of lice, leading to their asphyxiation .

Biochemical Pathways

Benzyl Alcohol, and thus Benzyl-d7 alcohol, is involved in the peroxisomal β-oxidative pathway. This pathway, along with the enzyme benzyl alcohol O-benzoyltransferase (HSR201), contributes to the biosynthesis of salicylic acid . The pathway involves the conversion of cinnamoyl-CoA to benzoyl-CoA, a substrate of HSR201 .

Pharmacokinetics

It is known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles .

Result of Action

The result of Benzyl Alcohol’s action is the asphyxiation of lice . As a deuterated form of Benzyl Alcohol, Benzyl-d7 alcohol is expected to have a similar effect.

Safety and Hazards

Benzyl-d7 alcohol is classified as harmful if swallowed or inhaled and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use it only outdoors or in a well-ventilated area . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Future Directions

While specific future directions for Benzyl-d7 alcohol were not found, the synthesis of Benzyl alcohol, its non-deuterated form, is a topic of ongoing research. Recent studies are focused on the development of efficient catalysts in the production of benzyl alcohol with a selective and effective hydrogenation route from benzaldehyde .

properties

IUPAC Name |

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583638 | |

| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-d7 alcohol | |

CAS RN |

71258-23-6 | |

| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71258-23-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

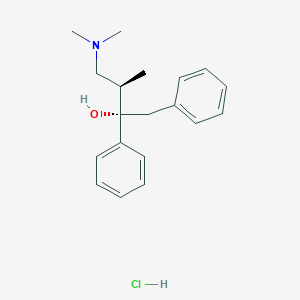

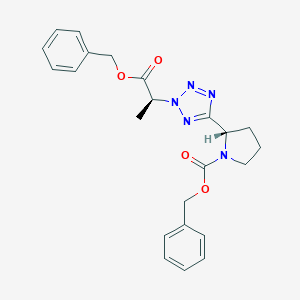

![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)